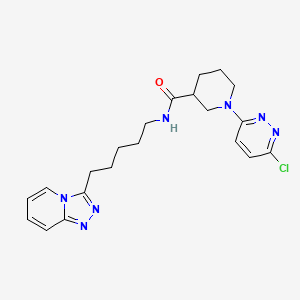
C21H26ClN7O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains a variety of functional groups, including a chlorophenyl group, a triazolopyrimidine ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide involves multiple steps, starting with the preparation of the triazolopyrimidine ring. This is typically achieved through a cyclization reaction involving a suitable precursor. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the chlorophenyl group with the rest of the molecule under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
In industrial settings, the production of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems to monitor and control the reaction parameters, such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: can be compared with other similar compounds, such as:
- N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide .
These compounds share similar structural features but may differ in their specific chemical properties and biological effects. The uniqueness of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets .
Properties
Molecular Formula |
C21H26ClN7O |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26ClN7O/c22-17-10-11-18(25-24-17)28-13-6-7-16(15-28)21(30)23-12-4-1-2-8-19-26-27-20-9-3-5-14-29(19)20/h3,5,9-11,14,16H,1-2,4,6-8,12-13,15H2,(H,23,30) |
InChI Key |
AMHPZHQBAPQIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















